[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol;hydrochloride
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Overview
Description
“[2-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol hydrochloride” is a chemical compound with the CAS Number: 2361636-06-6 . It has a molecular weight of 181.66 . The IUPAC name for this compound is (1-methylpyrrolidine-2,2-diyl)dimethanol hydrochloride .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .It is stored at room temperature . Unfortunately, other specific physical and chemical properties are not available in the search results.
Scientific Research Applications
Substance Properties and Applications
- Methanol, including derivatives like our compound of interest, is a fundamental raw material in chemistry. It's a colorless, polar liquid that mixes well with water and most organic solvents. Due to its polarity, it's a solvent for many inorganic salts. Methanol's flammability and toxicity necessitate strict safety guidelines for handling and storage. These properties make it an important substance in industrial chemistry and safety studies (Offermanns, Schulz, Brandes, & Schendler, 2014).
Chemical Synthesis
- Methanol plays a crucial role in chemical reactions. For instance, it's involved in the synthesis of 2-methoxy-2-carbomethoxychromane, highlighting its role in complex organic synthesis processes (Zagorevskii, Tsvertkova, Orlova, & Portnova, 1967).
- It's used in the encapsulation of molybdenum(VI) complexes, acting as a catalyst in the oxidation of alcohols and hydrocarbons. This showcases its utility in enhancing catalytic reactions (Ghorbanloo & Alamooti, 2017).
Catalysis and Molecular Interaction
- Methanol's role in catalytic processes is significant, as seen in the direct C-C coupling with allenes to produce higher alcohols. This highlights its potential in renewable chemical feedstock applications (Moran, Preetz, Mesch, & Krische, 2011).
- The molecular interactions in methanol-water mixtures are of interest in understanding the thermodynamics of alcohol systems, which is crucial for various industrial and biochemical applications (Dixit, Crain, Poon, Finney, & Soper, 2002).
Methanol Synthesis and Fuel Applications
- Methanol synthesis from CO2 and CO hydrogenation is an area of focus. Understanding the mechanisms involved in methanol synthesis is vital for applications in sustainable fuel production and carbon capture technologies (Grabow & Mavrikakis, 2011).
Safety and Hazards
Mechanism of Action
- For instance, pyridoxine hydrochloride (vitamin B6) is structurally related and serves as a precursor for pyridoxal 5-phosphate (PLP), an essential coenzyme. PLP plays a crucial role in amino acid metabolism, neurotransmitter synthesis (serotonin, norepinephrine), sphingolipid formation, and aminolevulinic acid synthesis .
Target of Action
Properties
IUPAC Name |
[2-(hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-4-2-3-7(8,5-9)6-10;/h9-10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYLGDFATFVERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1(CO)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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